molecular formula C12H9NO3 B2838750 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one CAS No. 923189-35-9

4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one

Cat. No.: B2838750
CAS No.: 923189-35-9
M. Wt: 215.208
InChI Key: QTDPBMLBWOODIE-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications, such as the development of novel antimicrobial agents and advanced materials .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPBMLBWOODIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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